Lamotrigine-d3 -

Lamotrigine-d3

Catalog Number: EVT-10961000
CAS Number:
Molecular Formula: C9H7Cl2N5
Molecular Weight: 259.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lamotrigine-d3 is a deuterated analog of lamotrigine, a medication primarily used in the treatment of epilepsy and bipolar disorder. The incorporation of deuterium atoms into the lamotrigine structure enhances its utility in pharmacokinetic studies and metabolic research. Lamotrigine-d3 is classified under the phenyltriazine class of drugs, which are characterized by their structural framework and mechanism of action that involves modulation of neuronal excitability.

Source

Lamotrigine-d3 is synthesized from lamotrigine through methods that facilitate the incorporation of deuterium, typically involving catalytic exchange reactions. The source of deuterium can be deuterated solvents or gases, ensuring that the resultant compound retains high purity and isotopic enrichment, which is critical for scientific applications.

Synthesis Analysis

Methods

The synthesis of lamotrigine-d3 generally employs catalytic hydrogen-deuterium exchange. This process involves the following steps:

  1. Deuteration: Hydrogen atoms in the lamotrigine molecule are replaced with deuterium using a catalyst such as palladium on carbon (Pd/C) under controlled conditions.
  2. Catalytic Exchange: This reaction is typically performed in the presence of a deuterium source, such as deuterium gas or deuterated solvents, at specific temperatures and pressures to ensure selective incorporation of deuterium.

Technical Details

  • Catalysts Used: Palladium on carbon is commonly used due to its effectiveness in facilitating hydrogenation reactions.
  • Reaction Conditions: The reactions are conducted under inert atmospheres to prevent contamination and ensure high yields.
  • Purification Techniques: The final product undergoes purification processes such as crystallization and chromatography to achieve the desired purity levels.
Molecular Structure Analysis

Structure

The molecular structure of lamotrigine-d3 can be represented as follows:

  • Chemical Formula: C9_9H8_8D3_3Cl2_2N4_4
  • Structural Features: It retains the basic structure of lamotrigine with deuterium atoms replacing specific hydrogen atoms.

Data

The molecular weight of lamotrigine-d3 is approximately 220.68 g/mol, accounting for the mass contribution from deuterium. The compound exhibits a similar three-dimensional conformation as its non-deuterated counterpart, which is crucial for maintaining its biological activity.

Chemical Reactions Analysis

Reactions

Lamotrigine-d3 can participate in various chemical reactions typical for organic compounds, including:

  • Reduction Reactions: Utilizing agents like sodium borohydride or lithium aluminum hydride can lead to the formation of amines or other reduced forms.
  • Substitution Reactions: These involve replacing functional groups within the molecule, often employing halogens or alkylating agents.

Technical Details

  • Common Reagents: Sodium borohydride for reductions; halogens for substitution reactions.
  • Major Products Formed: Depending on the reaction conditions, products may include N-oxides or various deuterated derivatives with altered functional groups.
Mechanism of Action

Lamotrigine-d3 functions similarly to lamotrigine by stabilizing neuronal membranes and inhibiting excitatory neurotransmitter release. The mechanism involves:

  1. Inhibition of Voltage-Sensitive Sodium Channels: This action prevents excessive neuronal firing, which is crucial in controlling seizures.
  2. Blocking Calcium Channels: By inhibiting voltage-gated calcium channels, lamotrigine-d3 reduces neurotransmitter release, particularly glutamate and aspartate .

Data

Research indicates that lamotrigine-d3 has a pharmacokinetic profile similar to that of lamotrigine, with an elimination half-life around 29 hours and significant bioavailability (approximately 98%) when administered orally .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lamotrigine-d3 typically appears as a crystalline solid.
  • Solubility: It exhibits solubility in organic solvents such as methanol and acetonitrile but limited solubility in water.

Chemical Properties

Applications

Lamotrigine-d3 has several scientific applications:

  • Pharmacokinetic Studies: It serves as an internal standard for quantifying lamotrigine levels in biological samples during drug metabolism studies.
  • Metabolic Pathway Analysis: Researchers utilize it to trace metabolic pathways and identify metabolites formed during drug processing.
  • Drug Interaction Studies: It helps investigate interactions between lamotrigine and other pharmaceuticals, providing insight into potential side effects or efficacy changes.
  • Biological Research: Lamotrigine-d3 is employed in studies related to epilepsy and mood disorders, facilitating a deeper understanding of these conditions .
Isotopic Chemistry and Synthetic Methodologies

Design Principles for Deuterated Internal Standards

The development of Lamotrigine-d3 (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine-d3) as an internal standard follows stringent design principles to ensure optimal performance in bioanalytical applications. Deuterium atoms are strategically incorporated at the 2', 4', and 5' positions of the dichlorophenyl ring (meta to chlorine substituents*), maximizing isotopic differentiation while preserving the compound's chemical behavior. This positioning minimizes interference with known metabolic sites, particularly the triazine ring's N-glucuronidation pathway mediated by UGT1A4 enzymes [1] [6]. The three-deuterium substitution achieves a mass shift of 3 Da relative to native Lamotrigine (molecular weight 256.09 vs. 259.11 for Lamotrigine-d3), facilitating clear mass spectrometric differentiation without altering pKa (5.7) or log P (1.19) [1] [9]. Critical design considerations include:

  • Metabolic Stability: Deuterium placement avoids the N-2 and N-5 positions of the triazine ring where glucuronidation occurs, preventing kinetic isotope effects that could alter metabolic rates [6].
  • Structural Homology: Molecular geometry and electronic distribution mirror the non-deuterated compound, ensuring co-elution in chromatographic separations and identical extraction efficiencies [3].
  • Isotopic Robustness: The phenyl ring deuteration site ensures minimal risk of deuterium-hydrogen exchange under physiological pH conditions [1].

Table 1: Strategic Deuteration Sites in Lamotrigine-d3

Molecular RegionDeuteration PositionAtomic Sites ReplacedRationale
Dichlorophenyl Ring2', 4', 5'Three aromatic hydrogensAvoids metabolic sites; maintains mass shift
Triazine RingNoneN/APreserves UGT-mediated glucuronidation sites

Regioselective Deuterium Incorporation Techniques

Regioselective deuteration of Lamotrigine employs two primary synthetic routes: halogen-deuterium exchange and catalytic deuteration of alkynyl precursors. The halogen-deuterium approach utilizes 2,3-dichloro-5-iodobenzene as a key intermediate, where palladium-catalyzed coupling with deuterium gas (D₂) replaces iodine with deuterium at the 5-position. Subsequent lithiation at the 2- and 4-positions using n-butyllithium in anhydrous tetrahydrofuran, followed by quenching with deuterium oxide (D₂O), installs the remaining deuterium atoms [1] .

Alternative methodologies involve deuterium labeling via:

  • Organozinc Intermediates: Transmetallation of aryl iodides to zinc species enables Pd(0)-catalyzed deuteration with higher functional group tolerance .
  • Acid/Base-Catalyzed Exchange: Superacidic conditions (e.g., D₂SO₄/D₂O) facilitate electrophilic aromatic deuteration, but this method risks ortho-directed exchange near chlorine substituents, potentially compromising regioselectivity. Base-catalyzed exchange is avoided due to potential triazine ring instability [4].

Precise temperature control (-78°C during lithiation) and anhydrous conditions are critical to prevent protium contamination. Reported isotopic enrichment typically exceeds 99.5% deuterium incorporation per designated position [1].

Synthesis Optimization: Catalytic Hydrogenation vs. Precursor Derivatization

Industrial-scale synthesis of Lamotrigine-d3 favors catalytic hydrogenation over precursor derivatization due to scalability and cost efficiency. Catalytic deuteration employs deuterium gas (D₂, 10–50 bar) with palladium on carbon (Pd/C) or platinum oxide catalysts in aprotic solvents (e.g., deuterated dimethylformamide). This method directly reduces halogenated Lamotrigine precursors like 2,3-dichloro-5-iodophenyl-triazine derivatives, achieving >98% deuterium incorporation in a single step [1] .

Precursor derivatization routes, though useful for small-scale synthesis, face significant limitations:

  • Multi-step Inefficiency: Requires synthesis of deuterated dichlorophenyl building blocks before coupling to the triazine ring, increasing process complexity.
  • Isotopic Dilution Risk: Protium contamination may occur during Grignard formation or hydrolysis steps .

Table 2: Comparison of Lamotrigine-d3 Synthesis Methods

ParameterCatalytic HydrogenationPrecursor Derivatization
Deuteration Efficiency>98% per position90–97% per position
Reaction Steps1–2 steps4–6 steps
Scalability>1 kg per batch<100 g per batch
Key LimitationCatalyst poisoning by ClProtium introduction in aqueous steps

Optimized reaction conditions for catalytic deuteration include:

  • Solvent: Deuterated dimethylformamide (d₇-DMF)
  • Catalyst: 5% Pd/C (50% water-wet)
  • Temperature: 50–80°C
  • D₂ Pressure: 20 bar
  • Reaction Time: 24–48 hours [1]

Scale-up Production: Industrial Synthesis Routes and Quality Control

Industrial manufacturing of Lamotrigine-d3 employs continuous flow hydrogenation reactors to enhance deuteration efficiency and reproducibility. Key process parameters include:

  • Continuous Catalytic Deuteration: A solution of 5-bromo-2,3-dichlorophenyl-triazine precursor in d₇-DMF is pumped through a fixed-bed reactor packed with Pd/Al₂O₃ catalyst under D₂ (30 bar, 80°C), achieving residence times of 30 minutes and >99% deuterium incorporation [1] .
  • Crystallization-Based Purification: Crude Lamotrigine-d3 is recrystallized from deuterium-depleted ethanol/water mixtures (1:3 v/v) to remove non-deuterated impurities. This step elevates isotopic purity from 98.5% to 99.8% atom D [1].

Quality control protocols enforce strict specifications:

  • Isotopic Purity: Minimum 99.0 atom % D by HRMS
  • Chemical Purity: >98.0% by HPLC with UV detection (210 nm)
  • Residual Solvents: <500 ppm DMF (ICH Q3C guidelines)
  • Protium Content: <1.0% at each designated deuteration site (²H-NMR) [1] [3]

Table 3: Industrial Quality Control Specifications for Lamotrigine-d3

ParameterTest MethodAcceptance Criterion
Isotopic PurityHRMS (ESI+)≥99.0 atom % D
Chemical PurityHPLC-UV (210 nm)≥98.0%
Residual DMFGC-FID≤500 ppm
Deuterium Positional Homogeneity²H-NMR≤1.0% protium per site
Heavy MetalsICP-MS≤10 ppm

Batch-to-batch consistency is ensured through validated LC-MS/MS methods that monitor the deuterium/protium ratio in human plasma matrices, confirming stability under bioanalytical storage conditions (-80°C) for ≥6 months [3] [10].

Properties

Product Name

Lamotrigine-d3

IUPAC Name

6-(2,3-dichloro-4,5,6-trideuteriophenyl)-1,2,4-triazine-3,5-diamine

Molecular Formula

C9H7Cl2N5

Molecular Weight

259.11 g/mol

InChI

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D

InChI Key

PYZRQGJRPPTADH-CBYSEHNBSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=C(N=C(N=N2)N)N)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.